3-Bromo-2,5-dimethylthiophene
Overview
Description
3-Bromo-2,5-dimethylthiophene is an organic compound with the molecular formula C6H7BrS. It is characterized by a thiophene ring substituted with bromine and two methyl groups at the 2 and 5 positions. This compound is a yellow to red-brown solid and is known for its stability and good solubility. It is an important intermediate in organic synthesis and has applications in various fields such as organic electronics and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
Bromination of 2,5-dimethylthiophene: One common method for preparing this compound involves the bromination of 2,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Alternative Methods: Another method involves the reaction of thiophene with sodium bromide and sodium hypobromite under controlled conditions.
Industrial Production Methods:
- Industrially, the bromination process is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Types of Reactions:
Electrophilic Substitution: this compound undergoes electrophilic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at the bromine-substituted position.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitric acid are used under conditions such as room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products:
- The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine yields 3-chloro-2,5-dimethylthiophene, while nucleophilic substitution with sodium methoxide yields 3-methoxy-2,5-dimethylthiophene .
Mechanism of Action
Target of Action
3-Bromo-2,5-dimethylthiophene is a type of thiophene derivative . Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to decompose in the presence of heat and oxygen .
Scientific Research Applications
3-Bromo-2,5-dimethylthiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Bromo-3,5-dimethylthiophene: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
3-Chloro-2,5-dimethylthiophene: Another halogenated thiophene derivative with distinct chemical properties and uses.
2,5-Dimethylthiophene: The parent compound without halogen substitution, used in different contexts due to its lack of reactivity compared to halogenated derivatives.
Uniqueness:
Properties
IUPAC Name |
3-bromo-2,5-dimethylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrS/c1-4-3-6(7)5(2)8-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODXWHPNUCOZEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348583 | |
Record name | 3-bromo-2,5-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31819-37-1 | |
Record name | 3-bromo-2,5-dimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2,5-dimethylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Bromo-2,5-dimethylthiophene 1,1-dioxide?
A1: this compound 1,1-dioxide is a substituted thiophene derivative. Its structure features a thiophene ring with the following substituents:
Q2: What is the significance of the sulfone group (1,1-dioxide) in this compound 1,1-dioxide?
A2: The sulfone group significantly influences the reactivity of this compound 1,1-dioxide. It acts as an electron-withdrawing group, making the thiophene ring more susceptible to nucleophilic attack. This property is key to its utility in various organic reactions [, , ].
Q3: How does this compound 1,1-dioxide react with organocopper reagents?
A3: This compound readily undergoes coupling reactions with organocopper reagents, replacing the bromine atom with an alkyl or aryl group. This reaction proceeds with high yields (50-100%) []. Interestingly, less stable organocopper reagents demonstrate higher reactivity, requiring lower temperatures for the reaction to occur [].
Q4: Are there alternative reaction pathways when using different organometallic reagents?
A4: Yes, using Grignard reagents instead of organocopper reagents leads to different reaction outcomes. For example, reactions with certain Grignard reagents result in the formation of a unique heterotricycloheptane derivative [].
Q5: Can this compound 1,1-dioxide be used to synthesize more complex heterocyclic systems?
A5: Absolutely! The ring-opening of this compound 1,1-dioxide with amines, followed by intramolecular Diels-Alder reactions, provides a pathway to synthesize substituted polyhydroisoindoles and polyhydroisoquinolines []. This method has been successfully applied to produce decahydropyrido[2,1-a]isoindoles and decahydro-2H-pyrido[1,2-b]isoquinolines with high stereoselectivity [].
Q6: Are there any notable examples of stereoselective synthesis using this compound 1,1-dioxide?
A6: Researchers have successfully used this compound 1,1-dioxide to prepare substituted "tetrahydrobenzo[a]pyrrolizidines" (octahydro-1H-pyrrolo[2,1-a]isoindoles) in a diastereoselective manner. This synthesis involved a four-step process, utilizing L-prolinol for the ring-opening step and a titanium tetrachloride-catalyzed intramolecular Diels-Alder reaction for the cyclization step [].
Q7: What is the significance of regioselective bromination in the context of this compound 1,1-dioxide?
A7: Regioselective bromination is crucial for the efficient synthesis of this compound 1,1-dioxide. Studies have shown that bromination of 2,5-dimethylthiophene with N-bromosuccinimide leads predominantly to the formation of this compound, showcasing high regioselectivity []. This selective bromination at the 3-position is crucial for further transformations using this compound.
Q8: Are there any studies on the influence of substituents on the reactivity of thiophene derivatives like this compound 1,1-dioxide?
A8: Yes, research indicates that methyl substituents on the thiophene ring can significantly impact the rate of bromination []. Understanding these effects can help tailor reaction conditions for synthesizing specific brominated thiophene derivatives.
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